molecular formula C17H24O5 B041416 (5R)-5-Hydroxy-3-oxo-6-(benzyloxy)-hexanoic Acid tert-Butyl Ester CAS No. 147849-63-6

(5R)-5-Hydroxy-3-oxo-6-(benzyloxy)-hexanoic Acid tert-Butyl Ester

Cat. No.: B041416
CAS No.: 147849-63-6
M. Wt: 308.4 g/mol
InChI Key: VBXDDEFKXNFJLL-OAHLLOKOSA-N
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Description

(5R)-5-Hydroxy-3-oxo-6-(benzyloxy)-hexanoic Acid tert-Butyl Ester is a complex organic compound with a unique structure that includes a hydroxy group, a keto group, and a benzyloxy group

Preparation Methods

The synthesis of (5R)-5-Hydroxy-3-oxo-6-(benzyloxy)-hexanoic Acid tert-Butyl Ester can be achieved through several synthetic routes. One common method involves the esterification of the corresponding carboxylic acid with tert-butyl alcohol in the presence of a strong acid catalyst. Another approach includes the use of a carboxylate ion reacting with a primary alkyl halide under S_N2 conditions . Industrial production methods often involve multi-step synthesis, starting from readily available precursors and employing various organic reactions to introduce the functional groups in a controlled manner.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

Scientific Research Applications

(5R)-5-Hydroxy-3-oxo-6-(benzyloxy)-hexanoic Acid tert-Butyl Ester has several applications in scientific research:

Mechanism of Action

The mechanism by which (5R)-5-Hydroxy-3-oxo-6-(benzyloxy)-hexanoic Acid tert-Butyl Ester exerts its effects depends on its interaction with molecular targets. The hydroxy and keto groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The benzyloxy group can enhance the compound’s lipophilicity, affecting its distribution within biological systems .

Comparison with Similar Compounds

Similar compounds include other hydroxy-keto esters and benzyloxy derivatives. For example:

Properties

IUPAC Name

tert-butyl (5R)-5-hydroxy-3-oxo-6-phenylmethoxyhexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O5/c1-17(2,3)22-16(20)10-14(18)9-15(19)12-21-11-13-7-5-4-6-8-13/h4-8,15,19H,9-12H2,1-3H3/t15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBXDDEFKXNFJLL-OAHLLOKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(=O)CC(COCC1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)CC(=O)C[C@H](COCC1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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